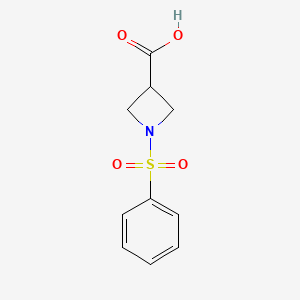![molecular formula C16H20N2O3 B1454258 1-[1-(二乙基氨基羰基)乙基]-1H-吲哚-4-羧酸 CAS No. 1096815-25-6](/img/structure/B1454258.png)
1-[1-(二乙基氨基羰基)乙基]-1H-吲哚-4-羧酸
描述
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1096815-25-6 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 1-[2-(diethylamino)-1-methyl-2-oxoethyl]-1H-indole-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) . The Canonical SMILES for this compound is CCN(CC)C(=O)C©N1C=CC2=C(C=CC=C21)C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.34 g/mol . It has a XLogP3-AA value of 2.3 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 288.14739250 g/mol . The topological polar surface area is 62.5 Ų . The compound has a complexity of 395 .科学研究应用
Antiviral Activity
Indole derivatives, including 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid , have been studied for their potential antiviral properties. Research has indicated that certain indole compounds can inhibit the replication of various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous analogs that can be optimized for antiviral activity.
Anti-inflammatory Properties
The indole nucleus is a common feature in many compounds with anti-inflammatory effects. As such, 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid may be utilized in the development of new anti-inflammatory agents. Its ability to modulate inflammatory pathways could be valuable in treating conditions like arthritis and other chronic inflammatory diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities, with the potential to inhibit the growth of various cancer cell lines. The compound 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid could be explored as a lead compound in the synthesis of new anticancer drugs, targeting specific pathways involved in tumor development and progression .
Antimicrobial Effects
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains .
Neuroprotective Potential
Indole compounds have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The ability of 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid to cross the blood-brain barrier and protect neural tissue from damage could be a significant area of research .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid may have applications in agriculture, potentially serving as a synthetic auxin to regulate plant growth and improve crop yields .
安全和危害
作用机制
The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific targets and mode of action would depend on the particular structure and functional groups present in the indole derivative.
The biochemical pathways affected by indole derivatives can be quite diverse, given the wide range of biological activities these compounds can have. For example, some indole derivatives might inhibit certain enzymes, leading to changes in metabolic pathways .
The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the compound, such as its size, polarity, and stability. These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
The molecular and cellular effects of indole derivatives can vary widely, depending on the specific compound and its mechanism of action. Some indole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .
属性
IUPAC Name |
1-[1-(diethylamino)-1-oxopropan-2-yl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGCDDSBPGMLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

